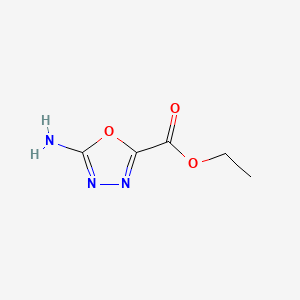

Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate

Descripción

Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (CAS: 4970-53-0) is a heterocyclic compound with the molecular formula C₅H₇N₃O₃ and a molecular weight of 157.13 g/mol. It features a 1,3,4-oxadiazole core substituted with an amino group at position 5 and an ethyl ester at position 2. Key properties include:

Propiedades

IUPAC Name |

ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSBFOOEPYPCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373408 | |

| Record name | ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4970-53-0 | |

| Record name | ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization of Ethyl Hydrazinoacetate with Carbon Disulfide Followed by Oxidation

- Procedure: Ethyl hydrazinoacetate is reacted with carbon disulfide under reflux in ethanol in the presence of a base such as sodium hydroxide. The intermediate formed undergoes oxidation with hydrogen peroxide to yield ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate.

- Reaction Conditions: Reflux in ethanol, basic medium (NaOH), oxidation with H₂O₂.

- Advantages: Straightforward, uses readily available reagents.

- Limitations: Requires careful control of oxidation to avoid over-oxidation or side products.

Esterification of 5-amino-1,3,4-oxadiazole-2-carboxylic Acid

- Procedure: The carboxylic acid precursor is esterified with ethanol using a dehydrating agent such as phosphoryl chloride under an inert atmosphere (N₂) at 65°C for 4 hours.

- Purification: Excess reagents are removed under vacuum, and the product is purified by flash chromatography using diethyl ether/dichloromethane (1:10 v/v).

- Yield: Approximately 38%.

- Critical Parameters: Temperature control, anhydrous conditions, and solvent ratios are crucial for optimizing yield.

Oxidative Cyclization of Semicarbazide Derivatives

- Iodine-Mediated Oxidation: Semicarbazide reacts with aldehydes to form semicarbazones, which undergo iodine-mediated oxidative cyclization to form 2-amino-substituted 1,3,4-oxadiazoles with high yields.

- Electro-oxidative Method: Using acetonitrile and lithium perchlorate as electrolyte, semicarbazones are formed at a platinum electrode and cyclized at room temperature.

- Photocatalytic Oxidative Cyclization: Eosin-Y catalyzed visible-light oxidation of semicarbazones in the presence of atmospheric oxygen and CBr₄ yields 2-amino-1,3,4-oxadiazoles rapidly and efficiently (yields up to 94%).

Pd-Catalyzed Oxidative Annulation

- Method: Substituted isocyanides react with hydrazides in toluene under oxygen atmosphere, catalyzed by palladium, to form 2-amino-1,3,4-oxadiazoles.

- Advantages: High regioselectivity and functional group tolerance.

Cyclization of Acylthiosemicarbazides

- Oxidizing Agents: Iodine in the presence of potassium iodide or 1,3-dibromo-5,5-dimethylhydantoin can be used to cyclize acylthiosemicarbazides to 5-substituted 2-amino-1,3,4-oxadiazoles.

- Conditions: Heating in ethanol with sodium hydroxide.

- Yields: Moderate to excellent depending on substituents.

Carbodiimide-Mediated Cyclization

- Reagents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) acts as a desulfurizing agent to cyclize thiosemicarbazides regioselectively.

- Outcome: High yields and regioselectivity in forming 2-amino-substituted 1,3,4-oxadiazoles.

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of ethyl hydrazinoacetate with CS₂ + oxidation | Ethyl hydrazinoacetate, CS₂ | NaOH, EtOH reflux, H₂O₂ oxidation | Moderate | Requires oxidation control |

| Esterification of 5-amino-1,3,4-oxadiazole-2-carboxylic acid | 5-amino-1,3,4-oxadiazole-2-carboxylic acid | Phosphoryl chloride, EtOH, 65°C, inert atmosphere | ~38 | Sensitive to moisture, requires chromatography |

| Iodine-mediated oxidative cyclization | Semicarbazide + aldehydes | I₂, KI, NaOH, EtOH heating | High (up to 94) | Efficient, mild conditions |

| Electro-oxidative cyclization | Semicarbazide + aldehydes | Pt electrode, LiClO₄, acetonitrile, room temp | High | Green method, room temp |

| Photocatalytic oxidative cyclization | Semicarbazide derivatives | Eosin-Y, visible light, O₂, CBr₄ | Up to 94 | Rapid, environmentally friendly |

| Pd-catalyzed oxidative annulation | Substituted isocyanides + hydrazides | Pd catalyst, toluene, O₂ | High | Regioselective, versatile |

| Cyclization of acylthiosemicarbazides | Acylthiosemicarbazides | I₂/KI or dibromo hydantoin, NaOH, EtOH | Moderate to high | Requires heating |

| Carbodiimide-mediated cyclization | Thiosemicarbazides | EDC·HCl | High | Regioselective, high yield |

- Catalyst and Reagent Screening: Alternative dehydrating agents such as thionyl chloride or coupling reagents like DCC/DMAP can improve esterification efficiency.

- Solvent Effects: Using less polar solvents like toluene or tetrahydrofuran can reduce side reactions during cyclization.

- Microwave-Assisted Synthesis: Accelerates reaction rates and improves yields by providing uniform heating.

- Purification Techniques: Flash chromatography with optimized solvent systems enhances product purity and yield.

- Structural Confirmation: Spectroscopic methods including ¹H and ¹³C NMR, IR (notably ester C=O stretch ~1740 cm⁻¹ and NH₂ vibrations ~3350 cm⁻¹), and mass spectrometry (ESI positive mode) are essential for confirming product identity.

- X-ray Crystallography: Used to resolve structural ambiguities and confirm regiochemistry in oxadiazole derivatives.

The preparation of this compound involves diverse synthetic strategies primarily centered on cyclization of hydrazine or semicarbazide derivatives, oxidative cyclizations, and esterification reactions. Recent advances include environmentally friendly photocatalytic and electrochemical methods that offer high yields and mild conditions. Optimization of reaction parameters such as catalysts, solvents, and temperature can significantly enhance yield and purity. These methods provide a robust toolkit for researchers aiming to synthesize this compound for further applications.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Nitro derivatives of the oxadiazole ring.

Reduction: Hydrazine derivatives.

Substitution: Various substituted oxadiazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Applications:

- Anticancer Agents: The compound serves as a crucial intermediate in synthesizing novel anticancer drugs. Various derivatives have demonstrated potent activity against multiple cancer cell lines. For instance, studies have shown that modifications to the oxadiazole ring can enhance anticancer potency while reducing toxicity to normal cells .

- Antimicrobial Properties: Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate derivatives exhibit significant antibacterial activity against resistant strains of bacteria. Research indicates that these compounds can inhibit bacterial growth more effectively than traditional antibiotics like amoxicillin .

| Pharmaceutical Application | Target Disease | Efficacy |

|---|---|---|

| Anticancer agents | Various cancers | High potency against leukemia and breast cancer cell lines |

| Antimicrobial agents | Bacterial infections | Superior activity against resistant strains |

Agricultural Chemicals

Key Applications:

- Pesticides and Herbicides: The compound is utilized in developing effective agrochemicals that enhance crop yield and protect against pests. Its derivatives have been formulated into pesticides that demonstrate high efficacy while being environmentally friendly .

| Agricultural Application | Type | Effectiveness |

|---|---|---|

| Pesticides | Insecticides | High efficacy in pest control |

| Herbicides | Weed control | Effective against common weeds |

Biochemical Research

This compound is employed in biochemical studies to understand enzyme inhibition and metabolic pathways. Researchers use this compound to probe enzyme activities and protein interactions, facilitating insights into biological processes and disease mechanisms .

Material Science

The compound has potential applications in material science for developing novel materials with unique properties. It is being explored for creating polymers and coatings that exhibit enhanced durability and resistance to environmental factors .

Anticancer Study

A recent investigation focused on synthesizing new oxadiazole derivatives for their anticancer properties. Modifications to the oxadiazole ring significantly improved potency against various cancer cell lines while minimizing toxicity to normal cells. The study highlighted the potential of these derivatives as promising candidates for drug development.

Antibacterial Study

Another study assessed the antibacterial efficacy of synthesized oxadiazole derivatives against resistant strains of bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth compared to traditional antibiotics, showcasing their potential as new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes. The compound can also interact with nucleic acids and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate and Analogs

Actividad Biológica

Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a five-membered ring containing nitrogen and carbon atoms, allows it to interact with various biological targets, making it a promising candidate for drug development. This article reviews the compound's biological activities, including its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes an amino group and a carboxylate group, which contribute to its reactivity and biological interactions. The compound can be synthesized through various methods, such as cyclization of ethyl hydrazinoacetate with carbon disulfide followed by oxidation.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. The following sections summarize key findings related to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial properties. For instance, a study reported the synthesis of various oxadiazole derivatives that were tested against multiple microbial strains. The results showed that these derivatives had comparable or superior activity to standard antibiotics like amoxicillin and cefixime . The mechanism of action often involves inhibition of bacterial enzymes such as peptide deformylase.

Anticancer Activity

This compound has shown potential as an anticancer agent. Studies have demonstrated that compounds derived from this scaffold can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives exhibited cytotoxicity against human leukemia and breast cancer cell lines with IC50 values in the sub-micromolar range .

A notable study highlighted that certain oxadiazole derivatives could induce apoptosis in MCF-7 breast cancer cells by increasing p53 expression and activating caspase pathways . The following table summarizes the anticancer activity of selected derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Derivative A | MCF-7 | 10.38 | Apoptosis induction |

| Derivative B | U-937 | 8.5 | Cell cycle arrest |

| Ethyl 5-amino derivative | Various | <10 | Enzyme inhibition |

The mechanism of action for this compound involves interaction with specific molecular targets within cells. These interactions can disrupt normal cellular processes by inhibiting enzymes or interfering with nucleic acid function. Notably, it has been observed to target enzymes involved in critical pathways such as telomerase and histone deacetylases (HDACs), which are pivotal in cancer cell proliferation .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Anticancer Study : A recent study focused on the synthesis and evaluation of new oxadiazole derivatives for their anticancer properties. The results indicated that modifications to the oxadiazole ring could enhance potency against various cancer cell lines while minimizing toxicity to normal cells .

- Antibacterial Study : Another investigation assessed the antibacterial efficacy of synthesized oxadiazole derivatives against resistant strains of bacteria. The study concluded that certain derivatives exhibited significant inhibitory effects on bacterial growth compared to traditional antibiotics .

Q & A

Q. What are the established synthetic routes for Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate?

Methodological Answer: A common approach involves cyclocondensation reactions. For example, a precursor like 5-amino-1,3,4-oxadiazole-2-carboxylic acid can undergo esterification with ethanol in the presence of a dehydrating agent (e.g., phosphoryl chloride). Key steps include:

Reaction Setup : Suspend the precursor in phosphoryl chloride under inert atmosphere (N₂) at 65°C for 4 hours .

Purification : Distill off excess reagent under vacuum, then quench with ice-cold water.

Isolation : Purify the crude product via flash chromatography (e.g., diethyl ether/dichloromethane, 1:10 v/v) to yield the compound (~38% yield) .

Critical Parameters : Temperature control, anhydrous conditions, and chromatographic solvent ratios significantly impact yield.

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- Mass Spectrometry (MS) : Use ESI(+ve) to observe the molecular ion peak (e.g., m/z 298 [M+Na]⁺) .

- NMR :

- ¹H NMR : Look for ethyl ester signals (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and oxadiazole ring protons.

- ¹³C NMR : Confirm carbonyl (C=O, δ ~160 ppm) and oxadiazole carbons.

- IR : Identify ester C=O stretches (~1740 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹) .

Q. What are the recommended storage and handling protocols for this compound?

Methodological Answer:

- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Safety : Use PPE (gloves, goggles, respirator) to avoid inhalation or skin contact. Work in a fume hood due to potential toxicity .

- Decomposition : Avoid moisture, heat, and strong oxidizers. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers optimize low synthetic yields of this compound?

Methodological Answer:

- Catalyst Screening : Test alternatives to phosphoryl chloride, such as thionyl chloride or DCC/DMAP, to improve esterification efficiency.

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with toluene or THF to minimize side reactions.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and enhance yield .

Data Analysis : Compare HPLC purity profiles and yields across conditions to identify optimal parameters.

Q. How can X-ray crystallography resolve structural ambiguities in oxadiazole derivatives?

Methodological Answer:

- Sample Preparation : Grow single crystals via slow evaporation in ethanol/water mixtures.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for diffraction experiments.

- Analysis : Refine torsion angles (e.g., C4–C5–C6–C1 = −48.4°) and hydrogen-bonding networks to confirm regiochemistry and stereoelectronic effects .

Example : Ethyl 4-(4-bromophenyl)-6-phenyl-1,3,4-oxadiazole-2-carboxylate was resolved with R-factor = 0.0542, confirming planar oxadiazole geometry .

Q. What strategies enable regioselective functionalization of the oxadiazole core?

Methodological Answer:

- Electrophilic Substitution : Use directing groups (e.g., NH₂) to activate specific positions. For example, nitration at the 5-position can be achieved with HNO₃/H₂SO₄ .

- Cross-Coupling : Apply Suzuki-Miyaura reactions with Pd catalysts to introduce aryl groups at the 4-position .

Case Study : Bromine at the 4-position in analogous compounds facilitates further coupling (e.g., with phenylboronic acid) .

Q. How can computational modeling predict the compound’s reactivity or bioactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study tautomerism (e.g., amino vs. imino forms) .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare binding scores with experimental IC₅₀ values .

Validation : Correlate computed electrostatic potentials with observed reactivity in nucleophilic substitutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.